N-[(3,4-difluorophenyl)methyl]prop-2-enamide
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Overview
Description
N-[(3,4-difluorophenyl)methyl]prop-2-enamide is an organic compound characterized by the presence of a difluorophenyl group attached to a prop-2-enamide moiety
Mechanism of Action
Target of Action
The primary target of N-[(3,4-difluorophenyl)methyl]prop-2-enamide is Bfl-1 , a protein that is overexpressed in both hematological and solid tumors . Bfl-1 plays a crucial role in the regulation of apoptosis, making it a highly desirable target for therapeutic interventions .
Mode of Action
This compound interacts with Bfl-1 through a reversible covalent mechanism . The compound binds to Cys55 of Bfl-1, a key residue involved in the protein’s function . This interaction alters the activity of Bfl-1, potentially leading to the induction of apoptosis in cancer cells .
Biochemical Pathways
The interaction of this compound with Bfl-1 affects the apoptotic pathway . By inhibiting Bfl-1, the compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals within the cell, promoting cell death . This can lead to a reduction in tumor growth and potentially contribute to the effectiveness of cancer treatments .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the induction of apoptosis in cancer cells . By binding to and inhibiting Bfl-1, the compound can trigger cell death, potentially leading to a decrease in tumor size and improved treatment outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-difluorophenyl)methyl]prop-2-enamide typically involves the reaction of 3,4-difluorobenzylamine with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-difluorophenyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl oxides, while reduction could produce difluorophenyl amines.
Scientific Research Applications
N-[(3,4-difluorophenyl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: Used in the development of new materials or as an intermediate in the production of other chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-difluorophenyl)prop-2-enamide: A closely related compound with similar structural features.
N-(3,4-difluorophenyl)methylamine: Another related compound with a different functional group.
3,4-difluorobenzylamine: A precursor in the synthesis of N-[(3,4-difluorophenyl)methyl]prop-2-enamide.
Uniqueness
This compound is unique due to the presence of both the difluorophenyl group and the prop-2-enamide moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c1-2-10(14)13-6-7-3-4-8(11)9(12)5-7/h2-5H,1,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMGISLLMSGNET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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